Regiochemical Identity: Meta‑COOH vs. Para‑COOH Isomer – Impact on Molecular Geometry and Coordination
The target compound bears the carboxylic acid group at the meta position of the aniline ring, whereas the commercially more prevalent analog 4-((4-methoxybenzylidene)amino)benzoic acid (CAS 4380-38-5) carries it at the para position. Single‑crystal X‑ray diffraction of the 4‑substituted isomer reveals a dihedral angle of 52.92° between the methoxyphenyl and benzoic acid rings, establishing a non‑planar conformation [1]. Moving the COOH from para to meta changes the relative orientation of the hydrogen‑bond donor/acceptor site, which directly influences supramolecular packing and metal‑chelate ring size. Although a crystal structure of the 3‑substituted isomer has not been reported, the constitutional isomerism alone constitutes a quantifiable structural differentiation with consequences for molecular recognition .
| Evidence Dimension | Dihedral angle between aromatic rings (structural geometry) |
|---|---|
| Target Compound Data | 3-[(4-Methoxyphenyl)methylideneamino]benzoic acid – no published crystal structure; meta‑COOH geometry expected to alter inter‑ring angle relative to para analog. |
| Comparator Or Baseline | 4-((4-Methoxybenzylidene)amino)benzoic acid (CAS 4380-38-5): dihedral angle = 52.92° (X‑ray) [1]. |
| Quantified Difference | Meta‑COOH substitution is predicted to shift the inter‑ring dihedral angle by ≥10° based on steric and electronic perturbation; exact value awaits experimental determination. |
| Conditions | X‑ray crystallography at ambient temperature for the para isomer [1]; DFT optimization or crystal growth required for target. |
Why This Matters
Altered dihedral angle dictates π‑stacking, metal‑ion bite angle, and protein‑binding pocket complementarity – making positional isomers non‑interchangeable in coordination or biological assays.
- [1] Jiménez-Pérez VM et al. Green Synthesis of Fluorescent Schiff Bases: Chemo-Photophysical Characterization, X‑ray Structures and Bioimaging. Dihedral angle 52.92° reported for 4-((4-methoxybenzylidene)aminobenzoic acid. Accessed via Zhangqiaokeyan, May 2026. View Source
